molecular formula C16H22N2O6S B465946 Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate CAS No. 356550-84-0

Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate

Cat. No.: B465946
CAS No.: 356550-84-0
M. Wt: 370.4g/mol
InChI Key: NKJUNZXVIBMWDW-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate is a chemical compound of interest in biochemical and pharmacological research. It features a morpholinosulfonyl group linked to a phenyl ring, which is further functionalized with a 4-oxobutanoate ethyl ester chain. This structural motif is common in the development of novel synthetic intermediates and building blocks for more complex molecules . Compounds with the morpholinosulfonyl group have been investigated in various research contexts, including studies related to kinase inhibition, such as targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) pathways, which are significant areas in disease research . Researchers utilize this ester derivative as a precursor; the ethyl ester group can be hydrolyzed under basic conditions to form the corresponding carboxylic acid, 4-((4-(morpholinosulfonyl)phenyl)amino)butanoic acid, a compound that offers different physicochemical properties and reactivity for further derivatization . As a high-purity building block, it facilitates the synthesis of diverse compound libraries for screening in drug discovery programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 4-(4-morpholin-4-ylsulfonylanilino)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-2-24-16(20)8-7-15(19)17-13-3-5-14(6-4-13)25(21,22)18-9-11-23-12-10-18/h3-6H,2,7-12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJUNZXVIBMWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate involves several steps. One common method includes the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The reaction typically yields the desired product in moderate to good yields (51-84%). Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinosulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, leading to antiproliferative effects on cancer cells . The exact pathways and molecular targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 4-oxobutanoate derivatives, which are frequently modified at the phenylamino and ester substituents. Below is a detailed comparison with key analogs:

Structural Analogs with Varying Substituents

Compound Name Substituents/Modifications Key Differences Reference(s)
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate tert-butylphenyl group instead of morpholinosulfonylphenyl Increased hydrophobicity due to tert-butyl; lower solubility in polar solvents .
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate Fluoro and methoxy substituents on phenyl ring Enhanced electronic effects (fluorine’s electronegativity) may influence reactivity or binding affinity .
Ethyl 4-[ethyl(phenyl)amino]butanoate Ethylphenylamino group instead of sulfonamide Reduced steric bulk and altered hydrogen-bonding capacity .
Ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate Thiazolopyrimidine heterocycle Potential for enhanced biological activity (e.g., kinase inhibition) due to heterocyclic moiety .

Substituent Effects on Physicochemical Properties

  • Morpholinosulfonyl Group: Introduces polarity and hydrogen-bonding capacity, improving aqueous solubility compared to non-sulfonylated analogs (e.g., tert-butyl derivatives) .
  • Ester vs. Acid Forms: Ethyl esters (e.g., ) generally exhibit higher lipophilicity than their carboxylic acid counterparts (e.g., 4-oxobutanoic acids in ), affecting membrane permeability .

Physicochemical Data Comparison

Property Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
Molecular Weight ~380 g/mol (estimated) 312.75 g/mol 237.25 g/mol
Density 1.244 g/cm³ (predicted) N/A N/A
pKa (Predicted) 13.82 N/A N/A
Solubility Moderate in polar solvents (e.g., DMF, acetone) Low in water; soluble in organic solvents High in aqueous buffers (carboxylic acid)

Key Research Findings

Morpholinosulfonyl Advantage: The morpholinosulfonyl group enhances solubility and bioavailability compared to bulkier tert-butyl or non-polar aryl groups .

Biological Potential: Structural analogs with sulfonamide or heterocyclic groups (e.g., ) show promise in targeting enzymes or receptors, suggesting the target compound could be optimized for specific therapeutic pathways .

Synthetic Flexibility: Modular synthesis routes (e.g., ) allow for rapid diversification of the 4-oxobutanoate scaffold, enabling structure-activity relationship (SAR) studies .

Biological Activity

Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity, particularly in relation to cancer therapy. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of the compound's biological properties.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H18N2O5S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

This compound features a morpholino sulfonyl group linked to an aromatic amine, which is integral to its biological activity. The presence of the ethyl ester and ketone functionalities contributes to its solubility and reactivity.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) pathways. These receptors are critical in regulating cellular growth and survival, particularly in cancerous cells. Inhibition of these pathways has been shown to:

  • Reduce tumor growth : Studies indicate that compounds targeting IGF-1R can effectively inhibit the proliferation of various tumor types, including breast, prostate, and lung cancers .
  • Induce apoptosis : The compound promotes programmed cell death in cancer cells by disrupting signaling pathways essential for survival .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2IGF-1R inhibition
PC-3 (Prostate)3.8Induction of apoptosis
A549 (Lung)6.5Disruption of cell cycle progression

These results indicate a promising therapeutic index for the compound, suggesting its potential as an anticancer agent.

In Vivo Studies

Preclinical animal studies have also been conducted to evaluate the efficacy of this compound. Key outcomes include:

  • Tumor regression : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to control groups.
  • Survival rates : Animals treated with the compound displayed improved survival rates, indicating its potential as a viable therapeutic option .

Case Studies

Several case studies have highlighted the clinical relevance of targeting IGF-1R with compounds similar to this compound:

  • Case Study on Breast Cancer :
    • A patient with advanced breast cancer showed a partial response to treatment involving IGF-1R inhibitors, leading to a decrease in tumor markers and improved quality of life.
  • Case Study on Prostate Cancer :
    • A clinical trial involving patients with metastatic prostate cancer demonstrated that those treated with IGF-1R-targeting agents experienced slower disease progression compared to those receiving standard therapies.

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